molecular formula C11H13BrO2 B1525784 2-[(3-Bromophenyl)methyl]butanoic acid CAS No. 1183114-86-4

2-[(3-Bromophenyl)methyl]butanoic acid

Cat. No.: B1525784
CAS No.: 1183114-86-4
M. Wt: 257.12 g/mol
InChI Key: YZBRDESNLISRBT-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]butanoic acid is a brominated aromatic carboxylic acid characterized by a butanoic acid backbone substituted with a 3-bromobenzyl group. Brominated aromatic acids are often utilized in pharmaceutical intermediates, agrochemicals, and materials science due to their electronic and steric effects imparted by the bromine substituent.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-5,7,9H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBRDESNLISRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]butanoic acid typically involves the bromination of a suitable precursor, followed by a series of reactions to introduce the butanoic acid moiety. One common method involves the bromination of 3-phenylpropanoic acid to yield 3-bromophenylpropanoic acid, which is then subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol. This alcohol is subsequently oxidized to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenylmethylbutanoic acid.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenylmethylbutanoic acid.

    Substitution: Formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[(3-Bromophenyl)methyl]butanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl]butanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. Additionally, the butanoic acid moiety can interact with cellular receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Aromatic Acids

Compound Name Substituent Position Chain Length Functional Group CAS Number (if available)
2-[(3-Bromophenyl)methyl]butanoic acid 3-bromo, benzyl C4 (butanoic) Carboxylic acid Not explicitly provided
2-(4-Bromophenyl)butanoic acid 4-bromo, phenyl C4 Carboxylic acid 99070-18-5
2-(3-Bromophenyl)propanoic acid 3-bromo, phenyl C3 (propanoic) Carboxylic acid 53086-52-5
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid 3-bromo, thiophene C4 Carboxylic acid 1513723-96-0
Methyl 2-(3-bromophenyl)acetate 3-bromo, phenyl C2 (acetic) Methyl ester 150529-73-0

Key Observations:

  • Substituent Position: The meta (3-bromo) substitution in this compound likely imparts distinct electronic effects compared to para-substituted analogs like 2-(4-Bromophenyl)butanoic acid. Meta-substituted compounds often exhibit reduced symmetry and altered reactivity in electrophilic substitution reactions.
  • Functional Groups : The carboxylic acid group enables hydrogen bonding and salt formation, whereas ester derivatives (e.g., Methyl 2-(3-bromophenyl)acetate) are more lipophilic and serve as precursors in synthetic pathways.

Physicochemical Properties

While experimental data for this compound are sparse, inferences can be drawn from analogs:

  • Molecular Weight : Estimated at ~257 g/mol (based on C11H13BrO2).
  • Solubility: Likely low in water due to the hydrophobic benzyl and bromine groups; higher solubility in organic solvents like dichloromethane or ethanol compared to shorter-chain analogs.
  • Acidity: The carboxylic acid group (pKa ~4-5) is less acidic than sulfonamide derivatives (e.g., 2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid, pKa ~1-2).

Biological Activity

2-[(3-Bromophenyl)methyl]butanoic acid is an organic compound characterized by the presence of a bromophenyl group attached to a butanoic acid backbone. This structural arrangement may influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for various therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Molecular Formula: C11H13BrO2
  • Molecular Weight: Approximately 271.13 g/mol
  • Structure:
    • The compound features a bromine atom, which can enhance its reactivity and biological interactions compared to similar compounds lacking halogens.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the butanoic acid moiety contributes to the compound’s overall stability and reactivity. Potential mechanisms include:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Signaling: It could affect receptor-mediated signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that compounds containing bromine substituents exhibit notable antimicrobial properties. Studies have shown that this compound can inhibit bacterial growth, making it a candidate for further investigation in the development of new antibiotics.

Compound Activity Reference
This compoundAntimicrobial against various strains
2-[(3-Chlorophenyl)methyl]butanoic acidModerate antimicrobial properties

Anti-inflammatory Properties

The compound has also been studied for its potential anti-inflammatory effects. In vitro assays have demonstrated that it can reduce inflammatory markers in cell cultures, indicating its utility in treating inflammatory diseases.

Case Studies

  • Antiviral Activity Evaluation
    A study evaluated various butanoic acid derivatives, including this compound, for their antiviral properties. The results indicated significant activity against viral pathogens, suggesting potential therapeutic applications in virology .
  • Screening for Type III Secretion System Inhibition
    In a high-throughput screening campaign targeting bacterial virulence factors, this compound was identified as an inhibitor of the type III secretion system (T3SS) in Gram-negative bacteria. This finding highlights its potential role in combating antibiotic-resistant infections .

Toxicity and Safety

Toxicity studies have shown that while this compound exhibits promising biological activity, its safety profile requires thorough evaluation. The compound's toxicity levels were assessed using standard assays, with findings indicating moderate toxicity at higher concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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